5-Bromo-N-methyl-1,3-thiazol-2-amine

Vue d'ensemble

Description

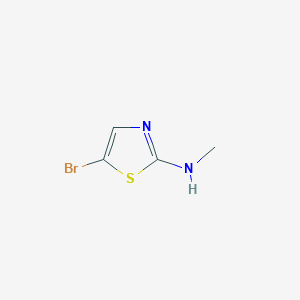

5-Bromo-N-methyl-1,3-thiazol-2-amine is a heterocyclic compound with the empirical formula C4H5BrN2S . It is used as a building block in the synthesis of various chemical compounds .

Molecular Structure Analysis

The molecular structure of 5-Bromo-N-methyl-1,3-thiazol-2-amine consists of a five-membered thiazole ring with a bromine atom and a methylamine group attached . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

5-Bromo-N-methyl-1,3-thiazol-2-amine is a solid compound . Its molecular weight is 193.06 . The compound’s SMILES string is CNc1ncc(Br)s1 .Applications De Recherche Scientifique

Fluorescent and Colorimetric pH Probes

A study by Diana et al. (2020) explored the synthesis of a highly water-soluble fluorescent and colorimetric pH probe, which could potentially be used for intracellular pH imaging due to its outstanding solubility in water, high stability, and selectivity. This research showcases the application of thiazole derivatives in developing tools for biological and chemical sensing applications Diana, R., Caruso, U., Tuzi, A., & Panunzi, B. (2020). Crystals.

Synthesis of Heterocyclic Derivatives

Bakavoli, Nikpour, and Rahimizadeh (2006) demonstrated a method for obtaining 4-amino-5-bromo-2-substituted-aminopyrimidines from 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the synthesis of new thiazolo[4,5-d]pyrimidine derivatives. This indicates the role of 5-Bromo-N-methyl-1,3-thiazol-2-amine in synthesizing complex molecules with potential pharmacological applications Bakavoli, M., Nikpour, M., & Rahimizadeh, M. (2006). Journal of Heterocyclic Chemistry.

Antimicrobial and Molecular Docking Studies

Althagafi, El‐Metwaly, and Farghaly (2019) synthesized a new series of thiazole derivatives and investigated their antimicrobial activity against various bacteria and fungi species. Their study highlights the importance of thiazole derivatives, including 5-Bromo-N-methyl-1,3-thiazol-2-amine, in developing new antimicrobial agents. Molecular docking studies supported their biological application, showing high activity that exceeds standard antibiotics in some derivatives Althagafi, I., El‐Metwaly, N., & Farghaly, T. (2019). Molecules.

Photophysical Properties and Synthetic Methodologies

Murai et al. (2017) studied the synthesis and photophysical properties of 5-N-Arylamino-4-methylthiazoles obtained from direct C–H arylations and Buchwald–Hartwig aminations of 4-methylthiazole. Their research contributes to the understanding of the electronic structure and luminescence properties of thiazole derivatives, which can be useful in the development of materials for optoelectronic applications Murai, T., Yamaguchi, K., Hayano, T., Maruyama, T., Kawai, K., Kawakami, H., & Yashita, A. (2017). Organometallics.

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-N-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S/c1-6-4-7-2-3(5)8-4/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAGIJRKXXQSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-methyl-1,3-thiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1532482.png)

![2,5-Di(2-butyloctyl)-3,6-di(5-bromo-2-thienyl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1532484.png)

![3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-5-fluoroaniline](/img/structure/B1532497.png)